molecular formula C21H20N2O3S B2772736 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one CAS No. 1210292-31-1

3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one

Cat. No. B2772736
CAS RN: 1210292-31-1
M. Wt: 380.46
InChI Key: RDIXFYAWKHAZPY-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of azetidinones, which have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes in the body, which are involved in the growth and proliferation of cancer cells. It may also act by reducing the production of inflammatory cytokines, which are responsible for causing inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one has a wide range of biochemical and physiological effects. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been found to reduce inflammation in the body by reducing the production of inflammatory cytokines. Additionally, this compound has been found to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one in lab experiments include its potential to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its synthesis method is also efficient and yields a high purity product. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and the potential side effects of this compound.

Future Directions

There are several future directions for the research on 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one. One possible direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and the potential side effects of this compound. Finally, there is a need for the development of new synthetic methods for this compound to improve its efficiency and yield.

Synthesis Methods

The synthesis of 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one involves the condensation reaction between 4-methoxyphenylhydrazine and 2,4-dimethylphenacyl bromide in the presence of sodium ethoxide. The resulting product is then subjected to a cyclization reaction with thioamide to obtain the final product. This method has been found to be efficient and yields a high purity product.

Scientific Research Applications

3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to exhibit antibacterial and antifungal activities.

properties

IUPAC Name

3-(2,4-dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-13-4-9-18(14(2)10-13)26-20-19(17-11-27-12-22-17)23(21(20)24)15-5-7-16(25-3)8-6-15/h4-12,19-20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIXFYAWKHAZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2C(N(C2=O)C3=CC=C(C=C3)OC)C4=CSC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one

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